Product packaging for Distearyl thiodipropionate(Cat. No.:CAS No. 31852-10-5)

Distearyl thiodipropionate

Cat. No.: B7798416
CAS No.: 31852-10-5
M. Wt: 683.2 g/mol
InChI Key: PWWSSIYVTQUJQQ-UHFFFAOYSA-N
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Description

Distearyl thiodipropionate is a useful research compound. Its molecular formula is C42H82O4S and its molecular weight is 683.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H82O4S B7798416 Distearyl thiodipropionate CAS No. 31852-10-5

Properties

IUPAC Name

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
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InChI Key

PWWSSIYVTQUJQQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC
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Molecular Formula

C42H82O4S
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DSSTOX Substance ID

DTXSID3027299
Record name Distearyl thiodipropionate
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Molecular Weight

683.2 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline]
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester
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Boiling Point

BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C
Record name DISTEARYL THIODIPROPIONATE
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Solubility

Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres
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Density

1.027 g/cu cm at 25 °C
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Vapor Pressure

4.95X10-8 mm Hg at 20 °C
Record name DISTEARYL THIODIPROPIONATE
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Color/Form

White flakes, Crystals

CAS No.

693-36-7, 31852-10-5
Record name Distearyl thiodipropionate
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Record name Dioctadecyl thiodipropionate
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Melting Point

61 °C
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Chemical and Physical Properties

Distearyl thiodipropionate is an organic sulfur compound classified as a thioester. It is a white to off-white crystalline powder or flakes with a slight, characteristic ester-like odor. Key identifiers and properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name Dioctadecyl 3,3'-thiodipropionate
CAS Number 693-36-7
Molecular Formula C₄₂H₈₂O₄S

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 683.18 g/mol ipgchem.com
Melting Point 63-69 °C
Boiling Point Decomposes at approximately 360 °C
Solubility Insoluble in water; soluble in organic solvents such as benzene (B151609) and toluene. ipgchem.com

Production of Distearyl Thiodipropionate

The primary industrial synthesis of distearyl thiodipropionate involves the esterification reaction between thiodipropionic acid and stearyl alcohol. guidechem.com Another method involves the transesterification of dimethyl thiodipropionate. google.com A synthesis process has been described that involves mixing hydrogen sulfide (B99878), a lower acrylate (B77674) ester, a weak base amine catalyst, and a polar solvent, followed by rectification and transesterification steps. chemicalbook.com This process is noted for its cost-effectiveness and efficiency. chemicalbook.com

Mechanistic Investigations of Dstdp S Antioxidant Functionality

Primary and Secondary Antioxidant Mechanisms

The efficacy of antioxidants is often categorized by their primary or secondary role in inhibiting oxidation. Primary antioxidants interrupt the degradation process by scavenging free radicals, while secondary antioxidants function by decomposing hydroperoxides, which are key intermediates in oxidative chain reactions. google.com DSTDP is a classic example of a secondary antioxidant. atamanchemicals.comspecialchem.com It is frequently used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization system. atamanchemicals.comchemicalbook.comspecialchem.comchemicalbook.com This combination is effective because each type of antioxidant targets a different stage of the oxidation cycle. google.com

The principal antioxidant function of DSTDP is the decomposition and neutralization of hydroperoxides (ROOH) that form during the auto-oxidation of organic materials. specialchem.comspecialchem.comspecialchem.com The thioester group within the DSTDP molecule is responsible for this activity. google.comlongchangchemical.com It acts as a peroxide decomposer, converting hydroperoxides into stable, non-radical products such as carboxylic acids and alcohols, which are less harmful to the material's integrity. chemicalbook.com This process involves the oxidation of the sulfur atom in the thiodipropionate backbone. By breaking down these hydroperoxides, DSTDP prevents them from cleaving into highly reactive and damaging alkoxy and hydroxy radicals, thus inhibiting a key propagation step in the degradation cascade. google.comchemicalbook.com

By targeting and eliminating hydroperoxides, DSTDP effectively disrupts the oxidative chain reaction cycle. univook.comlongchangchemical.com Oxidative degradation is a self-propagating cycle where initial radical formation leads to the creation of hydroperoxides, which then decompose to form new radicals that continue the chain reaction. researchgate.net DSTDP intervenes by removing the hydroperoxide intermediates, thereby preventing the proliferation of free radicals and halting the degradation process. longchangchemical.comunivook.com This interruption of the oxidative chain is crucial for the long-term thermal stability of materials like polyolefins. atamanchemicals.com

The antioxidant mechanism of DSTDP is fundamentally different from that of primary radical scavengers, such as phenolic antioxidants. google.com Primary antioxidants, like hindered phenols, function by donating a hydrogen atom to trap free radicals, particularly peroxy radicals (ROO•), effectively terminating the chain reaction. specialchem.comunivook.com DSTDP, as a secondary antioxidant, does not primarily function by direct radical scavenging but by decomposing the hydroperoxides that are precursors to these radicals. google.combdmaee.net This complementary action is the basis for the synergistic effect observed when they are used together; the primary antioxidant scavenges radicals that have already formed, while the secondary antioxidant prevents the formation of new radicals from hydroperoxide breakdown. google.comchemicalbook.comspecialchem.com

FeatureDistearyl Thiodipropionate (DSTDP)Phenolic Antioxidants
Antioxidant ClassSecondary Antioxidant (Peroxide Decomposer). atamanchemicals.comspecialchem.comgoogle.comPrimary Antioxidant (Radical Scavenger). google.com
Primary MechanismDecomposes hydroperoxides (ROOH) into stable, non-radical products. specialchem.comchemicalbook.comspecialchem.comDonates a hydrogen atom to neutralize free radicals (e.g., peroxy radicals). specialchem.comunivook.com
Role in Oxidation CyclePrevents the formation of new radicals by eliminating precursors. longchangchemical.comunivook.comTerminates the oxidative chain reaction by scavenging existing radicals. researchgate.net
SynergyWorks synergistically with primary antioxidants for enhanced protection. chemicalbook.comspecialchem.comspecialchem.comWorks synergistically with secondary antioxidants like thioesters and phosphites. google.comspecialchem.com

Molecular-Level Interactions in Polymer Matrices

DSTDP's effectiveness as a stabilizer is closely linked to its molecular-level interactions within the polymer matrix. Its compatibility and dispersion within the polymer are key factors influencing its performance.

Stabilization of Polyolefins (Polypropylene, Polyethylene)

DSTDP is widely used to enhance the long-term thermal stability of polyolefins, including polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). atamanchemicals.comthomasnet.comepa.gov It is often used in demanding applications such as pipes, power cables, and automotive components. thomasnet.comepa.gov In polypropylene, combinations of DSTDP with phenolic antioxidants have been shown to provide outstanding thermal stability. atamanchemicals.comthomasnet.com For instance, studies have demonstrated that pairing DSTDP with a phenolic antioxidant like Irganox 1010 can significantly increase the oxidative induction time (OIT) of polypropylene. bdmaee.net Research has indicated that a 20:80 ratio of phenolic antioxidant to thioester (like DSTDP) can offer optimal long-term thermal stability in polypropylene. researchgate.net DSTDP's low volatility and high melting point make it suitable for high-temperature processing of polyolefins. atamanchemicals.cominnospk.com

The compatibility of DSTDP with polyolefins is a critical factor. While the distearyl ester (DSTDP) has superior activity as a stabilizer compared to its shorter-chain analog, dilauryl thiodipropionate (DLTDP), it can have lower compatibility, leading to a phenomenon known as "blooming" where the additive migrates to the surface. google.com However, mixed ester products have been developed to balance compatibility and activity. google.com

Stabilization in Styrenic Polymers and ABS Resins

DSTDP is also an effective stabilizer for styrenic polymers, such as acrylonitrile-butadiene-styrene (ABS) and high-impact polystyrene (HIPS). specialchem.comthomasnet.comsunfg.co.krepa.gov In these polymers, DSTDP, typically in conjunction with primary antioxidants, helps to prevent degradation and maintain the material's properties. atamanchemicals.comthomasnet.com Its non-discoloring nature is an advantage in these applications where aesthetic properties are often important. atamanchemicals.comspecialchem.com The use of DSTDP in ABS resins helps to prevent oxidative degradation that can cause brittleness and color changes. longchangchemical.combehinpolymerco.com

Impact on Cross-linked Polyethylene (XLPE) Degradation

In cross-linked polyethylene (XLPE), used extensively for power cable insulation, DSTDP plays a crucial role as a co-stabilizer. specialchem.comsunfg.co.krgoogle.com XLPE is susceptible to thermal and oxidative degradation, which can compromise its insulating properties. researchgate.netresearchgate.net DSTDP, often used with primary antioxidants, helps to protect the polymer from degradation during both processing and long-term service at elevated temperatures. google.com The physical loss of antioxidants through diffusion and evaporation is a major aging mechanism in XLPE. researchgate.net Therefore, the low volatility of DSTDP is a significant advantage in these applications. atamanchemicals.cominnospk.com

Influence of Chemical Structure on Antioxidant Efficacy

The chemical structure of thiodipropionate esters significantly influences their performance as antioxidants. Key structural features include the thioester groups and the length of the alkyl chains.

Role of Thioester Groups

The thioester groups are the active functional groups responsible for the antioxidant activity of DSTDP. longchangchemical.com The sulfur atom in the thioether linkage is crucial for the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers. atamanchemicals.comlongchangchemical.comsunfg.co.kr This hydroperoxide decomposition mechanism is what classifies DSTDP as a secondary antioxidant. atamanchemicals.comspecialchem.comchemicalbook.com

Impact of Alkyl Chain Length on Solubility and Efficacy (vs. DLTDP, DMTDP)

The length of the alkyl chains in thiodipropionate esters has a significant impact on their physical properties and, consequently, their antioxidant efficacy in different polymer systems. This is evident when comparing this compound (DSTDP, C18 alkyl chains), Dilauryl thiodipropionate (DLTDP, C12 alkyl chains), and Dimyristyl thiodipropionate (DMTDP, C14 alkyl chains).

Longer alkyl chains, as in DSTDP, generally lead to lower volatility and higher thermal stability. longchangchemical.com This makes DSTDP more suitable for high-temperature applications compared to DLTDP. longchangchemical.com However, the longer chains also increase the molecule's hydrophobicity, which can affect its solubility and compatibility with the polymer matrix. google.com

In some cases, a shorter alkyl chain, as in DLTDP, can offer better compatibility with certain polymers like polypropylene, reducing the likelihood of blooming. google.com However, this can come at the cost of lower antioxidant activity compared to DSTDP. google.com The choice between DSTDP, DLTDP, and DMTDP often involves a trade-off between antioxidant activity, compatibility, and processing conditions. Research on other antioxidant families has also shown that antioxidant activity can be optimized at an intermediate alkyl chain length, a phenomenon known as the "cut-off effect". nih.govcirad.frresearchgate.net

Interactive Table: Comparison of Thiodipropionate Derivatives

CompoundAlkyl ChainKey Characteristics
This compound (DSTDP) Stearyl (C18)High thermal stability, low volatility, superior antioxidant activity, but potentially lower compatibility in some polymers. longchangchemical.comgoogle.com
Dilauryl thiodipropionate (DLTDP) Lauryl (C12)Higher compatibility and less blooming than DSTDP, but lower antioxidant activity. google.com
Dimyristyl thiodipropionate (DMTDP) Myristyl (C14)Properties are intermediate between DSTDP and DLTDP.

Synergistic Effects and Combinatorial Stabilization Strategies

Antioxidant Mechanism

Distearyl thiodipropionate functions as a thioester antioxidant. atamanchemicals.com Its primary role is to act as a peroxide scavenger. atamanchemicals.com During the auto-oxidation process of polymers, unstable hydroperoxides are formed. This compound converts these hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle and protecting the material from aging. atamanchemicals.com

Synergistic Effects

A key finding is the significant synergistic effect observed when this compound is used in combination with primary phenolic antioxidants. atamanchemicals.comuvabsorber.com While phenolic antioxidants work by trapping free radicals, this compound decomposes peroxides. atamanchemicals.com This dual approach provides a more comprehensive stabilization system, offering enhanced protection against degradation compared to using either antioxidant alone. atamanchemicals.com This synergy is particularly valuable in the long-term thermal stabilization of polymers. atamanchemicals.com

Thermal Stability Studies

Research confirms the high thermal stability of this compound. atamanchemicals.com It exhibits low volatility and a high flash point, which are critical properties for its use in polymer processing that often involves high temperatures. atamanchemicals.com Its stability ensures that it does not degrade or lose its effectiveness during manufacturing processes like extrusion and molding. ipgchem.com Studies have shown it effectively decreases the aging properties of polymers like poly(1-butene) when subjected to hot air aging tests. atamanchemicals.comchemicalbook.com

Degradation Pathways and Environmental Fate Research

Food Preservation

Distearyl thiodipropionate is used as a food additive to prolong the shelf-life of foodstuffs by protecting them against deterioration caused by oxidation. chemicalbook.com It is particularly effective in decomposing lipid hydroperoxides in edible oils. chemicalbook.com However, its application in certain food products can be limited due to the potential formation of undesirable sulfur-derived aromas. chemicalbook.com

Polymer Stabilization

One of the primary applications of this compound is as a stabilizer for various polymers. chemicalbook.com It is widely used in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in acrylonitrile-butadiene-styrene (ABS) resins. thegoodscentscompany.com Its high melting point and low volatility make it suitable for high-temperature processing of these plastics. thegoodscentscompany.com When used in combination with phenolic antioxidants, it significantly enhances the long-term thermal stability of these polymers, preventing degradation and extending their service life. thegoodscentscompany.com

Cosmetics and Personal Care Products

In the cosmetics and personal care industry, this compound is utilized for its antioxidant properties to prevent the deterioration of products. It helps to preserve the color and texture of formulations by inhibiting oxidation reactions that can occur upon exposure to air. It can be found in a variety of products, including creams, lotions, and makeup. thegoodscentscompany.com Beyond its antioxidant function, it can also act as a skin-conditioning agent and a viscosity-controlling agent in cosmetic formulations.

Development of Novel Thiodipropionate Derivatives

Researchers are actively exploring new variations of the thiodipropionate molecule to fine-tune its properties for specific applications. This involves modifying the fatty alcohol side chains and integrating the core structure into larger polymer systems.

The length and nature of the alkyl chains in thiodipropionate esters are critical to their physical properties, such as melting point, solubility, and compatibility with polymer matrices. Research has demonstrated that modifying these chains can lead to derivatives with customized characteristics.

One innovative approach is the use of enzymatic catalysis, specifically with lipases, for the synthesis of these esters. A patented method describes the solvent-free, lipase-catalyzed esterification of 3,3'-thiodipropionate acid with a variety of medium to long-chain saturated and unsaturated alcohols. google.com This green chemistry approach allows for the creation of a diverse range of dialkyl esters with tailored lipophilicity for use as antioxidants in fats, oils, and polymers. google.com The variation in the alkyl group—from lauryl (C12) and myristyl (C14) to stearyl (C18)—directly influences the derivative's application profile, affecting its performance in materials ranging from plastics and cosmetics to high-temperature lubricants. For example, studies on the thermal oxidation of polyethylene have utilized both dilauryl thiodipropionate (DLTDP) and this compound (DSTDP) to understand how the different alkyl chain lengths impact stabilizer loss and interaction within the polymer.

A comparative look at common thiodipropionate derivatives highlights how the alkyl chain dictates their primary applications.

Table 1: Properties and Applications of Thiodipropionate Derivatives

Data sourced from reference

A significant trend in polymer science is the development of fully bio-based and biodegradable materials. Research is underway to not only use DSTDP as an additive in these polymers but to chemically integrate the thiodipropionate moiety into the polymer backbone itself. This approach aims to create polymers with inherent stability, reducing the potential for additive migration.

One successful strategy involves the enzymatic synthesis of novel biodegradable block copolymers. For instance, researchers have created a PEG–poly(ω-pentadecalactone-co-N-methyldiethyleneamine-co-3,3′-thiodipropionate) (PEG–PPMT) copolymer. rsc.org This material cleverly combines the antioxidant functionality of the thiodipropionate unit within a polymer chain that is also responsive to pH and reactive oxygen species, making it suitable for advanced applications like drug delivery. rsc.org

Further research has demonstrated the synthesis of linear copolymeric polyesters containing thioether functions through the lipase-catalyzed reaction of 3,3'-thiodipropionic acid with diols like 1,6-hexanediol and 1,12-dodecanediol. nih.gov This process yields polyesters with the thiodipropionate structure as an integral part of the main chain, achieving high molecular weights and offering a pathway to inherently stabilized, degradable polymers. nih.gov Beyond direct incorporation, DSTDP is also used as a stabilizing additive in blends of biodegradable polymers to improve their processing and end-use performance. google.comgoogle.com The concept of grafting antioxidants onto bio-based polymer backbones, such as those derived from vegetable oils, is also being explored to enhance stability against aging. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Computational chemistry has emerged as a powerful tool for accelerating research and development, offering insights into molecular behavior that can be difficult to obtain through experiments alone. In the context of this compound and related compounds, modeling is used to predict antioxidant efficacy and to simulate complex interactions within a polymer matrix.

The effectiveness of an antioxidant is rooted in its molecular structure and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the antioxidant potential of molecules before they are even synthesized. rsc.orgmdpi.commdpi.com These in silico studies can calculate key parameters that govern antioxidant activity.

Key DFT-Calculated Parameters for Antioxidant Activity Prediction:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific chemical bond. For antioxidants, a lower BDE for an O-H or C-H bond often indicates a greater ability to donate a hydrogen atom to neutralize free radicals. rsc.orgmdpi.com

Ionization Potential (IP): The energy required to remove an electron from a molecule. This is relevant for antioxidants that act via an electron transfer mechanism.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on a molecule, identifying electron-rich regions that are likely sites for electrophilic attack by free radicals. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons. The energy gap between them is a measure of chemical reactivity. rsc.org

While much of this computational work has focused on phenolic antioxidants, the established methodologies are directly applicable to thioether compounds like DSTDP. mdpi.comnih.gov By calculating these properties for novel thiodipropionate derivatives, researchers can screen candidates and prioritize the synthesis of those with the most promising predicted antioxidant capacity. nih.gov

Understanding how an additive like DSTDP behaves within a polymer is crucial for predicting its long-term effectiveness. Molecular dynamics (MD) simulations model the movement and interaction of molecules over time, providing a microscopic view of the polymer-additive system. acs.orgnih.gov

Researchers use MD simulations to investigate several phenomena:

Diffusion Coefficients: Accurately predicting how quickly an additive will migrate through the polymer matrix is essential for estimating its service lifetime. nih.gov MD simulations can calculate diffusion coefficients at various temperatures, helping to understand the potential for additive loss from the material. nih.govsciopen.com

Compatibility and Mixing: Simulations can determine the mixing energy and binding energy between the additive and the polymer chains. acs.org This helps to assess the compatibility of the stabilizer with the host polymer, which is critical for achieving uniform dispersion and preventing phase separation.

Mechanism of Action: Reactive force field (ReaxFF) simulations can model chemical reactions, including the degradation of the polymer and the intervention of the antioxidant. sciopen.com This allows for a deeper understanding of the stabilization mechanism at the atomic level.

Studies have used these simulation techniques to model the behavior of various additives in polymers like polyethylene (PE) and polyethylene terephthalate (PET), providing a theoretical framework for understanding the performance of stabilizers such as DSTDP. nih.govsciopen.commdpi.comutb.cz

Research into Sustainable and Eco-friendly Stabilization Solutions

There is a strong and growing global demand for more sustainable and environmentally friendly chemical products, and polymer stabilizers are no exception. acs.org The research focus is shifting towards reducing reliance on traditional, petroleum-derived additives and exploring greener alternatives. inspenet.commdpi.com

The primary driver for this trend is the desire to create fully bio-based polymer formulations, where both the polymer and its additives come from renewable resources. acs.orgmdpi.com This approach aligns with the principles of a circular economy, reducing the carbon footprint and environmental impact of plastic products. asric.africa

Key areas of research in sustainable stabilization include:

Natural Antioxidants: A wealth of research is dedicated to evaluating antioxidants extracted from natural sources, such as plants and agri-food waste. mdpi.comnih.gov Compounds like polyphenols (e.g., tannins, flavonoids), tocopherols (Vitamin E), and carotenoids have shown significant potential to stabilize a range of bio-based plastics, including polylactic acid (PLA) and polyhydroxyalkanoates (PHA). mdpi.comnih.gov

Bio-based Modified Antioxidants: This involves the chemical modification of molecules derived from biomass to create effective and durable stabilizers. acs.orgmdpi.com For example, sustainable phenolic acids can be chemically altered through esterification to produce high-performance antioxidants. mdpi.com

Development of Green Syntheses: The use of biocatalysis, such as enzymatic polymerization and esterification, represents a move towards more eco-friendly manufacturing processes for both polymers and additives. researchgate.net

While synthetic antioxidants like this compound remain highly effective and widely used, the future of polymer stabilization is increasingly pointing towards these more sustainable solutions. substrata.usenviroad.commdpi.com The long-term goal is to develop bio-based additives that can match or exceed the performance of their synthetic counterparts, leading to the creation of truly green polymer systems. acs.orginspenet.com

Bio-based Antioxidants as Alternatives

A significant trend in polymer science is the exploration of bio-based antioxidants as potential replacements for synthetic stabilizers like DSTDP. univook.combdmaee.net This research is motivated by a desire for more sustainable and eco-friendly additives, potentially derived from renewable resources. specialchem.com

Detailed Research Findings:

Researchers are investigating a variety of natural compounds for their antioxidant properties in polymers. These include:

Polyphenols, Carotenoids, and Vitamins: These have shown considerable potential as stabilizers for polymers such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). mdpi.com

Flavonoids: Compounds like quercetin, rutin, dihydromyricetin, and curcumin have been identified as particularly effective bio-based antioxidants. mdpi.com

Plant and Agri-Food Waste Extracts: Materials such as tocopherols, flavonoids, and tannins extracted from plants or agricultural byproducts are being explored as sustainable alternatives to traditional synthetic stabilizers. mdpi.com For instance, hydroxytyrosol, derived from olive oil production residues, has proven effective in stabilizing polypropylene against thermal degradation. mdpi.com

Lignin: As a byproduct of the paper industry, lignin is being investigated as a functional bio-filler and has been shown to improve the stability of polypropylene, especially when used in combination with other antioxidants. mdpi.com

Resveratrol: This naturally occurring antioxidant has been studied for its effects on the thermal and photo-oxidative degradation of polylactic acid (PLA), a bio-based polymer. mdpi.com

While still in the early stages, the development of bio-based antioxidants that mimic the functionality of DSTDP could offer benefits such as biodegradability and reduced toxicity. bdmaee.net

Reducing Environmental Footprint of Stabilizers

Concurrent with the search for alternatives, there is a strong focus on minimizing the environmental impact of existing stabilizers like DSTDP. univook.com This involves developing more sustainable production processes and ensuring compliance with increasingly stringent environmental and regulatory requirements. univook.comlongchangchemical.com The goal is to create "greener" solutions that provide effective material stabilization without compromising environmental integrity. univook.com

Advanced Materials and Nanocomposite Stabilization

DSTDP and similar antioxidants are being incorporated into advanced materials and nanocomposites to enhance their stability and performance.

Detailed Research Findings:

Nano-Dispersed Masterbatches: Research is underway to utilize nanotechnology to create nano-dispersed masterbatches of DSTDP. bdmaee.net This approach aims to improve dispersion efficiency, potentially allowing for lower dosage rates of the antioxidant while maintaining or even enhancing its performance in the polymer matrix. bdmaee.net

Hybrid Silicate Nanofillers: Studies have explored the use of "destabilized" bentonites as a co-nanofiller with organically modified montmorillonite (OMMT) to reinforce ethylene vinyl acetate (EVA) matrices. This approach shows promise for creating more environmentally friendly nanocomposite technologies. researchgate.net

Highly Crosslinked Polymers: DSTDP is used in the stabilization of materials like polydicyclopentadiene (PDCPD), a highly crosslinked polymer with unique properties that allow it to replace metal parts and other polymers in various applications. researchgate.net The addition of antioxidants is crucial to prevent oxidation of the monomer precursor, which can deactivate the polymerization catalyst. researchgate.net

The integration of DSTDP into these advanced materials is crucial for ensuring their long-term stability and durability, particularly in demanding applications.

Role of DSTDP in Recycling and Circular Economy Initiatives for Polymers

The transition to a circular economy for plastics is a major global objective, and additives like DSTDP have a critical role to play in this shift. longchangchemical.comundp.orgeuropa.euplasticseurope.orgellenmacarthurfoundation.orgstapgef.org A circular economy model aims to keep plastics in use for longer periods through reuse and recycling, thereby reducing waste and the reliance on virgin materials. plasticseurope.orgellenmacarthurfoundation.org

Detailed Research Findings:

Maintaining Properties in Recycled Plastics: During mechanical recycling, plastics undergo multiple processing cycles which can lead to degradation, making them weaker and less functional. specialchem.com Stabilizers like DSTDP are essential for protecting polymers from oxidation and degradation during recycling, helping to maintain their desired properties and extend their useful life. specialchem.comresearchgate.net By preventing oxidative degradation, these antioxidants ensure the longevity of the materials, which reduces the need for frequent replacement and minimizes waste. longchangchemical.com

Enabling the Use of Recycled Content: The use of recycled plastics in new products is a key aspect of the circular economy. plasticseurope.org For example, the agriculture and construction industries are increasingly using recycled content in their products. plasticseurope.org Additives are crucial for improving the quality and performance of these recycled materials, paving the way for a circular economy where plastics can be reused without compromising performance. specialchem.com The reformulation of polymeric composites with functional additives like antioxidants is an essential practice to maintain their functionality and processability. mdpi.com

Synergistic Antioxidant Systems: Research has shown that adding a synergistic antioxidant system can effectively prevent thermal oxidation during the processing of polymeric waste, which is a critical step in many recycling processes. mdpi.com

By ensuring the stability and performance of recycled polymers, DSTDP and other antioxidants are key enablers of a more sustainable and circular approach to plastics. longchangchemical.com

Advanced Analytical Techniques for Dstdp Research

Techniques for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of Distearyl thiodipropionate. High-Performance Liquid Chromatography (HPLC) is a common method. sielc.com Reverse-phase HPLC with a mobile phase containing acetonitrile and water can be used for analysis. sielc.com For mass spectrometry compatible applications, formic acid is used instead of phosphoric acid in the mobile phase. sielc.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing DSTDP and its degradation products. google.com Other methods include Fourier-transform infrared spectroscopy (FTIR) to monitor oxidation and Differential Scanning Calorimetry (DSC) to measure the oxidation induction time, which assesses its stabilization performance in polymers.

Research Findings

Research has consistently highlighted the efficacy of Distearyl thiodipropionate as a synergistic antioxidant, particularly in polyolefin stabilization. Studies demonstrate that combinations of DSTDP with hindered phenolic primary antioxidants provide superior thermal stability compared to using either antioxidant alone. atamanchemicals.comthegoodscentscompany.com This synergistic interaction is crucial for applications requiring long-term heat aging properties, such as in automotive plastic components and other materials exposed to elevated temperatures. chinaplasonline.comresearchgate.net The low volatility of DSTDP ensures it remains in the polymer matrix during processing and use, contributing to its long-term effectiveness. ipgchem.comthegoodscentscompany.com

Research AreaFinding
Polymer Stabilization DSTDP, when combined with phenolic antioxidants (e.g., Irganox 1010), provides outstanding thermal stability to polyolefins like PP and PE, as well as styrenic polymers. atamanchemicals.comthegoodscentscompany.com
Mechanism As a thioether-type antioxidant, DSTDP functions by scavenging and decomposing peroxides that are formed during the thermal oxidative degradation of organic materials. atamanchemicals.comthegoodscentscompany.com
Performance Its antioxidant efficiency is considered superior to that of Dilauryl thiodipropionate (DLTDP) in certain applications due to its lower volatility and higher melting point. atamanchemicals.com
Coatings In automotive cathodic electrodeposition coatings, the addition of DSTDP in combination with a phenolic antioxidant reduces yellowing from overbaking and prevents delamination. chemicalbook.com

Q & A

Q. What analytical methods are recommended for characterizing DSTDP purity and structural integrity in polymer matrices?

To ensure accurate characterization of DSTDP, researchers should employ a combination of techniques:

  • Gas Chromatography (GC) for quantifying DSTDP in mixtures, as demonstrated by retention time analysis (e.g., peak at 23.47 minutes in GC profiles) .
  • Nuclear Magnetic Resonance (NMR) to confirm the esterification of thiodipropionic acid with stearyl alcohol, verifying molecular structure .
  • Melting Point Analysis (63.5–68.5°C) and Acid Value Testing (≤0.05 mg KOH/g) to assess purity and degradation .
  • Solubility Profiling in solvents like hexane and dichloromethane (soluble) versus water and alcohols (insoluble) to optimize formulation compatibility .

Q. How does DSTDP function as a secondary antioxidant in polymer systems?

DSTDP acts as a peroxide decomposer, neutralizing hydroperoxides formed during polymer oxidation. Its sulfur-containing thioester groups react with free radicals, breaking chain propagation. Methodologically, its efficacy is enhanced when combined with primary phenolic antioxidants (e.g., Irganox 1010 or 1076) at 0.1–1.0% w/w, leveraging synergistic stabilization . Researchers should monitor oxidative induction time (OIT) via differential scanning calorimetry (DSC) to quantify this synergy .

Q. What are the critical physicochemical parameters to control during DSTDP synthesis?

Key parameters include:

  • Reaction Stoichiometry : Esterification of thiodipropionic acid with stearyl alcohol requires precise molar ratios to minimize unreacted residues .
  • Temperature Control : Maintain ≤250°C to prevent thermal degradation, as DSTDP’s saturated vapor pressure at 250°C is 0.13 kPa .
  • Post-Synthesis Purification : Ash content (≤0.1%) and volatile matter (≤0.05%) must be minimized via vacuum distillation or recrystallization .

Advanced Research Questions

Q. How do experimental results reconcile contradictions in DSTDP’s thermal stability across studies?

Discrepancies in reported thermal stability (e.g., decomposition onset at 280°C vs. 250°C) may arise from:

  • Sample Purity : Impurities like residual catalysts (e.g., sulfuric acid) accelerate degradation. Verify ash content (≤0.01%) and acid value .
  • Testing Methodology : Thermogravimetric analysis (TGA) under nitrogen vs. air affects oxidative degradation pathways. Standardize inert gas flow rates .
  • Polymer Matrix Interactions : DSTDP’s compatibility with polyolefins (e.g., PP, PE) versus ABS resins influences stability; solubility testing (Table 1-3-6 in ) is critical.

Q. What experimental designs optimize DSTDP’s synergy with UV stabilizers in food-contact polymers?

For compliant food packaging (e.g., FDA Reg. 582.3280), researchers should:

  • Assess Leachables : Use migration cells to quantify DSTDP leaching into food simulants (e.g., ethanol/water mixtures) under accelerated aging .
  • UV-Accelerated Aging : Combine DSTDP with benzotriazole UV absorbers (e.g., Tinuvin 326) and monitor yellowness index (ΔYI) via spectrophotometry .
  • Regulatory Cross-Check : Validate against EU pharmacopoeia limits for NIAS (non-intentionally added substances) using LC-MS/MS .

Q. How does DSTDP’s performance compare to DLTP (Dilauryl Thiodipropionate) in high-temperature lubricants?

ParameterDSTDPDLTP
Melting Point 63.5–68.5°C 39–41°C
Thermal Stability Stable up to 280°C Degrades above 200°C
Solubility in Oils Excellent in hydrocarbons Limited in high-polarity oils
Volatility Low (≤0.05% loss) Higher (≤0.1% loss)

DSTDP outperforms DLTP in high-temperature applications but requires compatibility testing due to its lower solubility in polar matrices .

Q. What advanced spectroscopic techniques resolve DSTDP’s degradation pathways in oxidized polypropylene?

  • Electron Spin Resonance (ESR) : Track radical scavenging efficiency by quantifying sulfur-centered radical intermediates .
  • FTIR Spectroscopy : Monitor carbonyl index (1710 cm⁻¹) to correlate DSTDP dosage with inhibition of PP chain scission .
  • XPS Analysis : Surface mapping of sulfur oxidation states (e.g., sulfoxide vs. sulfone formation) elucidates degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.